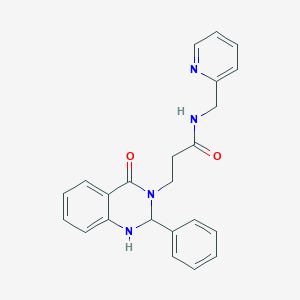

3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Description

This compound features a quinazoline-2,4-dione core substituted at the 3-position with a propanamide chain bearing a pyridin-2-ylmethyl group. The quinazoline dione scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

3-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)-N-(pyridin-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c28-21(25-16-18-10-6-7-14-24-18)13-15-27-22(17-8-2-1-3-9-17)26-20-12-5-4-11-19(20)23(27)29/h1-12,14,22,26H,13,15-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYZYUKMBXVXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCC(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)propanamide” typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Pyridin-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the pyridin-2-ylmethyl group is attached to the quinazolinone core.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups.

Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Research

Quinazolinone derivatives, including this compound, have shown significant promise in anticancer applications. Research indicates that they can inhibit various cancer cell lines, such as those associated with breast and colon cancers. The unique structural features of this compound may enhance its efficacy by improving interactions with biological targets.

Case Studies

Several studies highlight the effectiveness of quinazolinone derivatives:

- In Vitro Studies : Compounds similar to 3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)propanamide have been tested against various human cancer cell lines using assays like MTT and colony formation assays. Results indicated substantial cytotoxicity at micromolar concentrations .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on enzymes such as monoamine oxidase (MAO). The inhibition of MAO is particularly relevant in the context of neurodegenerative diseases and mood disorders.

Enzyme Inhibition Studies

A recent study synthesized a series of N’-substituted derivatives based on quinazolinones and evaluated their inhibitory effects on MAO-A and MAO-B. Some derivatives exhibited submicromolar inhibition, suggesting that modifications to the quinazolinone structure can enhance enzyme affinity .

Antimicrobial Properties

Emerging research indicates that quinazolinone derivatives possess antimicrobial properties as well. These compounds have been shown to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazolinone derivatives. Modifications to the phenyl ring or the introduction of additional functional groups can significantly impact biological activity.

Insights from SAR Studies

Research has shown that altering substituents on the quinazoline core can lead to improved binding affinity to specific biological targets, thus enhancing therapeutic potential. For instance, adding a hydroxyl group or varying the alkyl chain length can influence solubility and bioavailability .

Mechanism of Action

The mechanism of action of “3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)propanamide” involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Quinazoline Core

The quinazoline-2,4-dione moiety is a common feature among analogs, but substitutions at the 3-position and N-2 phenyl group significantly influence activity.

Key Examples :

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1)

- Substituent: Acetamide linked to a 2,4-dichlorobenzyl group.

- Activity: Synthesized as a precursor for anticonvulsant agents, highlighting the role of halogenated aryl groups in central nervous system targeting .

- Molecular Formula: C₁₇H₁₂Cl₂N₂O₃.

(2S)-3-Cyclohexyl-2-(6-fluoro-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide

- Substituent: Fluorinated quinazoline with a thiazolyl amide and cyclohexyl group.

- Activity: Potent glucokinase activator (IC₅₀ < 100 nM) due to fluorine-enhanced electron withdrawal and thiazole-mediated hydrogen bonding .

- Molecular Formula: C₂₁H₂₂FN₅O₃S.

N-[2-(4-Chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}propanamide (C260-0823) Substituent: Propanamide chain with nitrobenzyl and chlorophenyl groups. Activity: Not explicitly stated, but nitro groups often enhance redox activity or target nitroreductase-expressing pathogens . Molecular Formula: C₂₆H₂₃ClN₄O₅.

Role of the Propanamide Side Chain

The propanamide linker in the target compound allows flexibility and spatial orientation of the pyridinylmethyl group. Comparisons with analogs reveal:

- Ethyl[2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]glycinate (2g) : Shorter acetyl-glycine chain limits conformational freedom, reducing receptor engagement .

- 3-(Methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide (Pavinetantum): A bulkier quinoline-carboxamide derivative with sulfonamide, demonstrating the importance of steric effects in CNS penetration .

Data Table: Structural and Molecular Comparisons

Key Research Findings

- Synthetic Flexibility : The quinazoline dione core allows diverse substitutions, enabling optimization for target selectivity (e.g., glucokinase vs. hCA) .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine, nitro) enhance enzyme inhibition, while bulky substituents (e.g., cyclohexyl) improve receptor binding .

- Pyridinylmethyl Advantage: The target compound’s pyridine ring may offer superior pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to chlorophenyl or morpholino analogs .

Biological Activity

The compound 3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a derivative of quinazolinone, a class known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of the compound features a quinazolinone moiety linked to a pyridine group via a propanamide chain. This unique combination is believed to enhance its pharmacological properties due to increased binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 365.41 g/mol |

| Molecular Formula | C20H20N4O2 |

| LogP | 2.811 |

| Polar Surface Area | 60.95 Ų |

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity by inhibiting various cancer cell lines, including breast and colon cancer cells. The presence of the phenyl and pyridine groups in this compound may enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer agent .

Mechanisms of Action

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : Studies have shown that quinazolinones can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, contributing to its anticancer effects.

Comparative Studies

Comparative studies with similar compounds have been conducted to evaluate the relative efficacy and mechanisms of action. For instance:

| Compound Name | Biological Activity |

|---|---|

| 4-Oxoquinazoline | Anticancer activity |

| 6-Methylquinazolinone | Antimicrobial properties |

| N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl...) | Significant anticancer activity |

These studies indicate that structural modifications can significantly impact biological activity, with the unique features of 3-(4-oxo-2-phenyl...) enhancing its therapeutic potential compared to other derivatives .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on COX-2 Inhibition : A related quinazolinone derivative demonstrated COX-2 inhibitory activity, suggesting anti-inflammatory properties that may complement its anticancer effects .

- Human Monoamine Oxidase Inhibition : Another study focused on the inhibition of human monoamine oxidase (MAO) A and B by structurally similar compounds, revealing submicromolar inhibition that suggests potential applications in neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)propanamide?

Methodological Answer:

The synthesis typically involves coupling the quinazolinone core with the propanamide side chain. Key steps include:

- Quinazolinone Formation: Cyclization of anthranilic acid derivatives with phenyl isocyanate or urea under acidic conditions to generate the 4-oxo-1,4-dihydroquinazoline scaffold.

- Amide Bond Formation: Coupling the quinazolinone intermediate with 3-(aminomethyl)pyridine via carbodiimide-mediated (e.g., EDC/HOBt) or mixed anhydride methods.

- Computational Optimization: Use reaction path search methods (quantum chemical calculations) to predict optimal reaction conditions, reducing trial-and-error approaches .

Reference Compounds: Similar derivatives in highlight nucleophilic substitution and amide coupling as reliable methods .

Advanced: How can reaction conditions be optimized for higher yield and purity during synthesis?

Methodological Answer:

Apply statistical Design of Experiments (DOE) to systematically vary parameters (temperature, solvent, catalyst loading):

- Factorial Design: Screen variables (e.g., solvent polarity, base strength) to identify critical factors affecting yield.

- Response Surface Methodology (RSM): Model interactions between variables (e.g., temperature vs. reaction time) to locate optimal conditions.

- ICReDD Framework: Integrate computational reaction path searches with experimental validation to accelerate optimization .

Basic: What spectroscopic and analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: H and C NMR to verify quinazolinone aromatic protons and propanamide side-chain integration.

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]) and fragmentation patterns.

- HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns (e.g., acetonitrile/water gradient).

- X-ray Crystallography: Resolve crystal structure for absolute configuration (if single crystals are obtainable).

Validation: Compare data with PubChem entries for structurally related compounds (e.g., ) .

Advanced: How should researchers address contradictions in biological activity data across assays?

Methodological Answer:

- Orthogonal Assays: Validate target inhibition using biochemical (e.g., enzyme activity) and cellular (e.g., cytotoxicity) assays.

- Stability Studies: Check compound integrity under assay conditions (pH, temperature) via LC-MS to rule out degradation.

- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability and identify outliers .

Advanced: What strategies are effective for designing analogs with improved solubility or bioavailability?

Methodological Answer:

- Structural Modifications:

- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the pyridylmethyl or phenyl moieties.

- Replace the quinazolinone core with bioisosteres (e.g., pyridopyrimidinone) to enhance water solubility.

- Computational Tools: Predict logP and solubility using QSPR models (e.g., ACD/Labs).

- SAR Studies: Compare analogs from and to identify trends in solubility vs. activity .

Basic: What is the hypothesized role of the quinazolinone core in the compound’s biological activity?

Methodological Answer:

The quinazolinone moiety acts as a pharmacophore by:

- Mimicking ATP-binding motifs in kinase targets (e.g., EGFR, PI3K).

- Participating in hydrogen bonding via the 4-oxo group.

Validation: Docking studies (AutoDock Vina) and mutagenesis assays on related compounds () confirm its critical role .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Metabolite Identification: Use high-resolution MS (e.g., Q-TOF) to detect phase I/II metabolites.

- CYP Inhibition Screening: Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Predict in vivo PK using GastroPlus or Simcyp .

Advanced: What computational methods are suitable for predicting binding modes and off-target effects?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability.

- Pharmacophore Screening: Use Schrödinger’s Phase to identify off-targets with similar binding pockets.

- Machine Learning Models: Train classifiers on ChEMBL data to predict toxicity or polypharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.